(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is a complex organic compound with a unique structure that includes a diazinane ring and multiple aromatic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione typically involves multi-step organic reactions. One common approach is the condensation of appropriate aromatic aldehydes with diazinane derivatives under controlled conditions. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, cost-effectiveness, and scalability. The use of automated reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are possible, especially on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of advanced materials and as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5E)-5-(3,4-Dimethoxybenzylidene)-6-oxo-5,6-dihydro[1,3]thiazolo[3,2-b][1,2,4]triazol-2-yl]-2-naphthyl acetate
- Ethyl acetoacetate
Uniqueness
(5E)-1-(4-Tert-butylphenyl)-5-({4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl}methylidene)-1,3-diazinane-2,4,6-trione is unique due to its specific structural features, such as the presence of a diazinane ring and multiple aromatic groups
Properties
Molecular Formula |
C29H27FN2O5 |
---|---|
Molecular Weight |
502.5 g/mol |
IUPAC Name |
(5E)-1-(4-tert-butylphenyl)-5-[[4-[(4-fluorophenyl)methoxy]-3-methoxyphenyl]methylidene]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C29H27FN2O5/c1-29(2,3)20-8-12-22(13-9-20)32-27(34)23(26(33)31-28(32)35)15-19-7-14-24(25(16-19)36-4)37-17-18-5-10-21(30)11-6-18/h5-16H,17H2,1-4H3,(H,31,33,35)/b23-15+ |
InChI Key |
WWKCSBOUBBLXQQ-HZHRSRAPSA-N |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)/C(=O)NC2=O |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)OCC4=CC=C(C=C4)F)OC)C(=O)NC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.